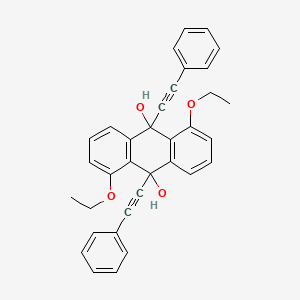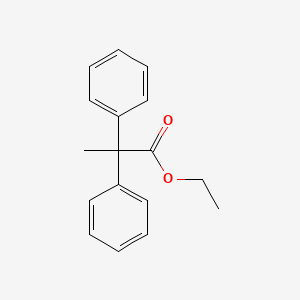
3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one is a synthetic organic compound with the molecular formula C20H31BrO3Si. This compound is characterized by its chromanone core structure, which is substituted with a bromo group, two methyl groups, and a triisopropylsilyl ether group. It is used in various fields of scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one typically involves multiple steps:
Formation of the Chromanone Core: The chromanone core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Protection of Hydroxyl Group: The hydroxyl group at the 7-position is protected by converting it into a triisopropylsilyl ether using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base like imidazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one can undergo various types of chemical reactions:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The chromanone core can be oxidized to form corresponding chromones or reduced to form chromanols.
Deprotection: The triisopropylsilyl ether group can be removed under acidic conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Deprotection: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of chromones.
Reduction: Formation of chromanols.
Deprotection: Regeneration of the free hydroxyl group.
科学研究应用
3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
3-Bromo-2,2-dimethylchroman-4-one: Lacks the triisopropylsilyl ether group.
2,2-Dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one: Lacks the bromo group.
3-Bromo-2,2-dimethyl-7-hydroxychroman-4-one: Lacks the triisopropylsilyl ether protection.
Uniqueness
3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one is unique due to the presence of both the bromo group and the triisopropylsilyl ether group. This combination allows for selective reactions at different sites of the molecule, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C20H31BrO3Si |
|---|---|
分子量 |
427.4 g/mol |
IUPAC 名称 |
3-bromo-2,2-dimethyl-7-tri(propan-2-yl)silyloxy-3H-chromen-4-one |
InChI |
InChI=1S/C20H31BrO3Si/c1-12(2)25(13(3)4,14(5)6)24-15-9-10-16-17(11-15)23-20(7,8)19(21)18(16)22/h9-14,19H,1-8H3 |
InChI 键 |
WKVDFLVGKROPIR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC2=C(C=C1)C(=O)C(C(O2)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


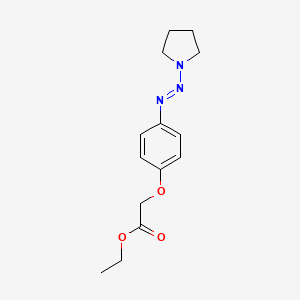
![Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate](/img/structure/B14008422.png)
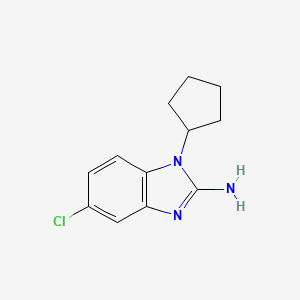
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B14008430.png)

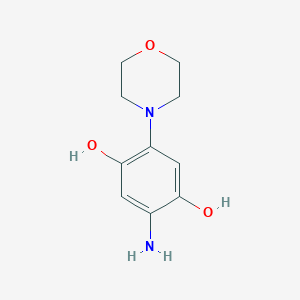
![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
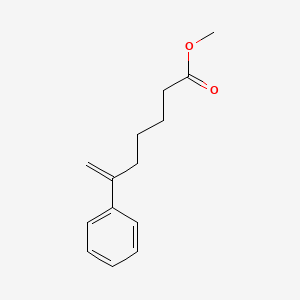
![3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile](/img/structure/B14008471.png)
![2-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B14008477.png)

![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)
